N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide
Description
N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a benzoxathiin ring system fused with a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c17-16(18,19)11-4-3-7-20-14(11)15(22)21-8-10-9-26(23,24)13-6-2-1-5-12(13)25-10/h1-7,10H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFOMPXCIQGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1(=O)=O)CNC(=O)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzoxathiin ring system followed by the introduction of the pyridine carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds.
Scientific Research Applications
N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide
- 2-(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid
Uniqueness
N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
